molecular formula C18H12BrN3O8S2 B11029757 N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide

N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11029757
M. Wt: 542.3 g/mol
InChI Key: TULCRADRVJELHC-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including bromine, nitro, and sulfonamide groups

Properties

Molecular Formula

C18H12BrN3O8S2

Molecular Weight

542.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H12BrN3O8S2/c19-13-2-1-3-16(12-13)22(31(27,28)17-8-4-14(5-9-17)20(23)24)32(29,30)18-10-6-15(7-11-18)21(25)26/h1-12H

InChI Key

TULCRADRVJELHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS).

    Sulfonylation: The sulfonamide groups are introduced through reactions with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3-((2-NITROPHENYL)SULFONYL)AMINOPROPANAMIDE
  • N-(4-BROMOPHENYL)-4-NITROBENZENESULFONAMIDE

Uniqueness

N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the sulfonamide linkage, makes it a versatile compound for various applications.

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